![molecular formula C18H8O5 B13745215 6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione CAS No. 1021499-85-3](/img/structure/B13745215.png)
6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione involves a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . This method yields the final product in good yields (up to 94% over two steps) .
Industrial Production Methods
Currently, there is limited information available on the industrial production methods for this compound. Most of the synthesis is carried out in research laboratories for scientific studies.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione has several scientific research applications, including:
Chemistry: Used as a model compound in studying Diels–Alder reactions and other organic transformations.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, although it is not intended for diagnostic or therapeutic use.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-benzo[c]chromenes: These compounds share a similar chromene core structure and are synthesized through similar synthetic routes.
2H/4H-Chromenes: These compounds are versatile and biologically attractive scaffolds used in various chemical and biological studies.
Uniqueness
6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione is unique due to its specific structure and the regioselective synthesis method used to produce it. Its applications in proteomics research and potential therapeutic properties also distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
1021499-85-3 |
|---|---|
Molekularformel |
C18H8O5 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
8-hydroxy-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,12,14,16(20)-octaene-10,17-dione |
InChI |
InChI=1S/C18H8O5/c19-15-8-4-1-2-5-9(8)16-13-12-10(17(20)23-16)6-3-7-11(12)22-18(21)14(13)15/h1-7,19H |
InChI-Schlüssel |
PHGKGINKUYUOGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C4=C2OC(=O)C5=C4C(=CC=C5)OC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


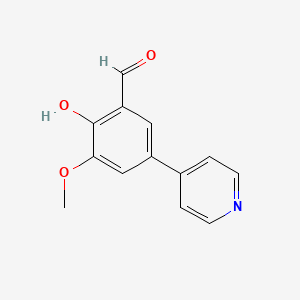
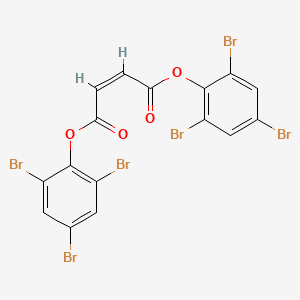
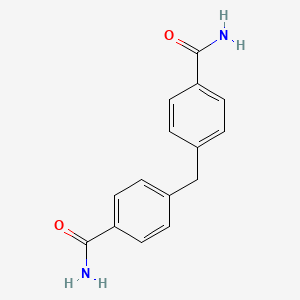
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
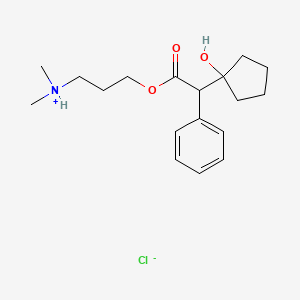
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)


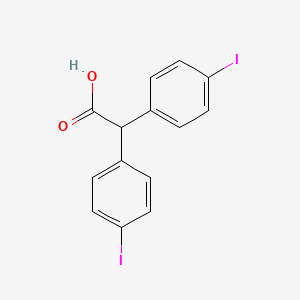
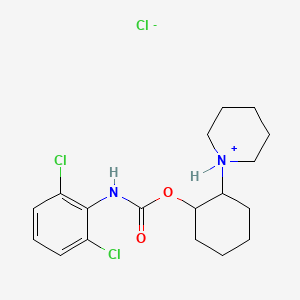
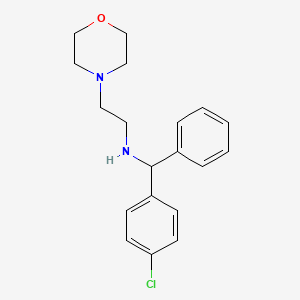
![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
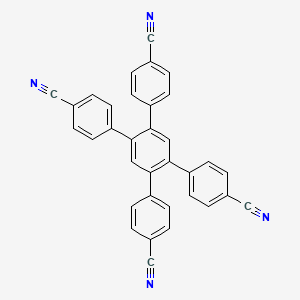
![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
